Boc-2,5-dihydro-D-phenylglycine
Description
Boc-2,5-dihydro-D-phenylglycine is a derivative of the non-proteinogenic amino acid D-phenylglycine. Its structure is characterized by two key features: a tert-butoxycarbonyl (Boc) protecting group attached to the amine and a partially saturated phenyl ring, specifically a 2,5-dihydro configuration. This unique structure imparts specific chemical properties and reactivity to the molecule, making it a valuable component in specialized synthetic procedures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-cyclohexa-1,4-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJQVCXAZPZIGP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CCC=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CCC=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Purity in Reactions Involving Boc 2,5 Dihydro D Phenylglycine
Mechanistic Investigations of Racemization and Epimerization
The primary mechanisms for the loss of stereochemical configuration at the α-center are direct enolization and the formation of a 5(4H)-oxazolone intermediate, both of which are base-catalyzed processes. nih.gov For phenylglycine derivatives, the aryl side chain can stabilize the anionic intermediate formed upon α-proton abstraction, increasing the propensity for epimerization. nih.govmdpi.com
The choice of solvent and base plays a pivotal role in maintaining the stereochemical stability of the α-chiral center during reactions. Studies on phenylglycine-containing peptides have demonstrated that the base-catalyzed coupling step, rather than the Fmoc-deprotection step, is the primary source of racemization. luxembourg-bio.com
Base Effects: The strength and steric hindrance of the base used during the coupling reaction are critical. luxembourg-bio.com Weaker and more sterically hindered bases are generally preferred to minimize racemization. For instance, replacing a common base like N,N-diisopropylethylamine (DIPEA) with bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-dicyclohexylmethylamine (DMP) has been shown to significantly reduce epimerization levels. luxembourg-bio.com Extended exposure to strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 20% piperidine (B6355638) in DMF can also induce a noticeable loss of configuration. luxembourg-bio.com
Solvent Effects: The solvent can influence reaction pathways and stereochemical outcomes. In some asymmetric syntheses, switching the solvent can remarkably lead to different products. For example, in certain isothiourea-catalyzed reactions, using dichloromethane (B109758) (DCM) or acetonitrile (B52724) (CH₃CN) can favor intramolecular lactamization, while using ethanol (B145695) (EtOH) can lead to intermolecular esterification from the same intermediate. rsc.org This highlights the power of the solvent environment to direct reaction selectivity, a principle that can be applied to control side reactions like epimerization.
Table 1: Effect of Different Bases on the Racemization of Phenylglycine During Peptide Coupling
| Base | pKa (approx.) | Steric Hindrance | Observed Racemization | Reference |
| N,N-diisopropylethylamine (DIPEA) | 10.1 | Moderate | Significant | luxembourg-bio.com |
| N-methylmorpholine (NMM) | 7.38 | Low | Moderate | luxembourg-bio.com |
| 2,4,6-trimethylpyridine (TMP) | 7.43 | High | Negligible | luxembourg-bio.com |
| N,N-dicyclohexylmethylamine (DMP) | - | High | Negligible | luxembourg-bio.com |
The selection of coupling reagents and the use of additives are crucial strategies for suppressing epimerization during the formation of the peptide bond. uni-kiel.de The activation of the carboxylic acid is a potential step for forming an oxazolone (B7731731) intermediate, which is a primary pathway for racemization. mdpi.com
Uronium/aminium-based coupling reagents are widely used, but their effectiveness in preventing racemization varies. Reagents like HATU, HBTU, and PyBOP can lead to racemization, especially with sensitive residues like phenylglycine. luxembourg-bio.com However, third-generation uronium reagents such as COMU have shown superior performance in reducing epimerization. luxembourg-bio.com The phosphonium (B103445) salt (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT) has also proven to be highly effective. luxembourg-bio.com Studies have shown that combining COMU or DEPBT with a sterically hindered base like TMP can virtually eliminate epimerization during the coupling of Fmoc-phenylglycine. luxembourg-bio.com
Additives are frequently incorporated into the coupling cocktail to enhance reaction rates and suppress racemization. uni-kiel.de The most common additives are 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, such as 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.comuniurb.it These additives work by forming active esters that are more reactive towards the amine component than towards oxazolone formation. In some cases, metal ions like Cu²⁺ have been employed as additives in carbodiimide-mediated couplings, showing a remarkable ability to suppress epimerization to less than 0.1%. nih.govuniurb.it
Table 2: Performance of Coupling Reagents in Suppressing Phenylglycine Racemization
| Coupling Reagent | Type | Base Used | % Correct Diastereomer | Reference |
| HATU | Uronium/Aminium | DIPEA | ~85% | luxembourg-bio.com |
| HBTU | Uronium/Aminium | DIPEA | ~84% | luxembourg-bio.com |
| PyBOP | Phosphonium | DIPEA | ~84% | luxembourg-bio.com |
| DEPBT | Phosphonium | TMP/DMP | >98% | luxembourg-bio.com |
| COMU | Uronium/Aminium | TMP/DMP | >98% | luxembourg-bio.com |
Strategies for Maintaining and Enhancing Enantiomeric Purity During Synthesis and Derivatization
Preserving the enantiomeric purity of Boc-2,5-dihydro-D-phenylglycine throughout a synthetic sequence requires careful planning and execution, from the initial synthesis of the building block to its incorporation into larger molecules.
One powerful strategy for establishing the stereochemistry of amino acids is the use of a chiral auxiliary. youtube.com A chiral auxiliary is an optically active compound that is temporarily attached to a non-chiral substrate, directing the stereochemical course of a subsequent reaction. youtube.comyoutube.com After the desired transformation, the auxiliary is removed and can often be recycled. youtube.com Evans' oxazolidinone auxiliaries, for example, are widely used for stereoselective alkylations and other transformations in the synthesis of complex molecules and medicinally important compounds. researchgate.netresearchgate.net In the context of this compound, a chiral auxiliary could be employed in an asymmetric synthesis route to ensure high enantiomeric purity from the outset. Another approach involves forming a metal complex with a Schiff base, where a chiral ligand controls the diastereoselective alkylation to produce the desired amino acid. nih.gov
Beyond the choice of reagents, the optimization of reaction conditions is paramount. As established, the critical step for racemization is often the base-catalyzed coupling of the protected amino acid. luxembourg-bio.com Key optimization parameters include:
Reagent Selection: Employing coupling reagent/base combinations known to minimize epimerization, such as COMU/TMP or DEPBT/TMP, is a primary strategy. luxembourg-bio.com
Activation Method: The conditions of carboxylate pre-activation are critical. Intensive pre-activation can promote racemization, while in-situ activation may lead to other side reactions. acs.org A balance must be found to ensure efficient coupling without compromising stereochemical integrity.
Temperature: Performing coupling reactions at lower temperatures can help to reduce the rate of epimerization. For instance, coupling sensitive residues like cysteine is often performed at reduced temperatures to limit racemization. researchgate.net
Additives: The routine use of additives like HOBt or HOAt is recommended to suppress the formation of the problematic oxazolone intermediate. peptide.com
Analytical Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination
Accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is essential to validate the success of stereocontrolled synthetic methods. A variety of analytical techniques are available for this purpose. mdpi.comnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying stereoisomers. nih.govresearchgate.net
Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Columns such as Chiralpak AD-H are often used for the analysis of amino acid derivatives.
Indirect Methods: Involve derivatizing the analyte with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Gas Chromatography (GC): Similar to HPLC, GC can be used with chiral stationary phases for the separation of volatile enantiomers, often after a derivatization step to increase volatility. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated by using a chiral solvating agent or a chiral shift reagent. This technique can be used to determine the enantiomeric ratio. researchgate.net
Polarimetry: This classical technique measures the rotation of plane-polarized light by a solution of a chiral compound. While it can confirm the presence of a single enantiomer and its optical rotation, it is generally less accurate for precise ee determination compared to chromatographic methods. youtube.com
Fluorescence Spectroscopy: Chiral fluorescent probes have been developed that exhibit different fluorescence responses upon binding to different enantiomers of an amino acid, allowing for the determination of both concentration and enantiomeric excess. sioc-journal.cn
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of enantiomers of this compound. unife.it This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.
The selection of the appropriate CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated considerable success in resolving a broad range of chiral compounds, including amino acid derivatives. unife.it For instance, a Chiralpak AD-H column, which has an amylose-based CSP, is often recommended for verifying the enantiomeric purity of Boc-protected amino acids. Another approach involves using protein-bonded CSPs, like those with cellobiohydrolase (CBH), which are particularly effective for separating basic drugs and compounds with hydrogen-bonding groups in reversed-phase mode. unife.it
The mobile phase composition also plays a significant role in the separation efficiency. In many cases, a mixture of alkanes, such as hexane (B92381) or heptane, with an alcohol, like isopropanol (B130326) or ethanol, is employed. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. The pH of the mobile phase can be a critical parameter, especially when using crown ether-based CSPs, as it influences the ionization state of the analyte and its interaction with the stationary phase. researchgate.net
The development of ultra-fast HPLC methods, utilizing columns packed with sub-2 µm particles or core-shell particles, has significantly reduced analysis times, enabling high-throughput screening of chiral compounds. unife.it
Table 1: Chiral HPLC Parameters for Phenylglycine Derivatives
| Parameter | Description | Example |
| Chiral Stationary Phase (CSP) | The chiral material packed in the HPLC column that enables enantiomer separation. | Amylose-based (e.g., Chiralpak AD-H), Protein-based (e.g., Cellobiohydrolase), Crown ether-based. |
| Mobile Phase | The solvent system that carries the sample through the column. | Hexane/Isopropanol mixtures, Perchloric acid adjusted pH for crown ether columns. researchgate.net |
| Detection | The method used to detect the separated enantiomers as they elute from the column. | UV-Vis spectroscopy, Mass Spectrometry (LC-MS/MS). unife.it |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.3 mL/min to 0.5 mL/min are common for analytical separations. unife.it |
This table is interactive and can be sorted by clicking on the column headers.
Nuclear Magnetic Resonance (NMR) Methods for Stereochemical Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of this compound. While standard ¹H and ¹³C NMR can confirm the basic structure, more advanced techniques are required to determine the absolute configuration and assess enantiomeric purity.
One common method for determining the absolute configuration of α-chiral primary amines involves derivatization with a chiral reagent, such as Boc-phenylglycine (BPG). nih.govresearchgate.net By comparing the ¹H NMR spectra of the diastereomeric amides formed from the reaction with (R)- and (S)-Boc-phenylglycine, the absolute configuration of the amine can be assigned. nih.govresearchgate.net A model based on conformational analysis correlates the signs of the chemical shift differences (Δδ(RS)) between the diastereomers to the spatial arrangement of the substituents around the chiral center. nih.govresearchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm the connectivity of atoms within the molecule. Temperature-dependent NMR studies can also be employed to investigate the rotational barriers around amide bonds, which can provide insights into the conformational dynamics of the molecule. beilstein-journals.org
For assessing enantiomeric purity, chiral solvating agents or chiral lanthanide shift reagents can be added to the NMR sample. These reagents interact differently with the two enantiomers, leading to the separation of their signals in the NMR spectrum, allowing for the quantification of the enantiomeric excess.
Table 2: NMR Data for Boc-Amino Acid Derivatives
| Nucleus | Typical Chemical Shift (ppm) | Information Provided |
| ¹H | ~1.4 | Signal for the tert-butyl protons of the Boc group. |
| ¹H | 6.5 - 7.5 | Signals for the aromatic protons of the phenylglycine backbone. |
| ¹³C | Varies | Provides information on the carbon skeleton of the molecule. |
| ¹H (with chiral derivatizing agent) | Varies | Comparison of spectra of diastereomers allows for absolute configuration assignment. nih.govresearchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Applications of Boc 2,5 Dihydro D Phenylglycine in Contemporary Organic Synthesis
As a Chiral Building Block for Complex Molecule Construction
The inherent chirality and structural rigidity of Boc-2,5-dihydro-D-phenylglycine make it an important starting material for creating sophisticated molecular architectures with precise three-dimensional arrangements.
In the field of asymmetric synthesis, the primary goal is to produce a single enantiomer of a chiral product. This compound serves as a chiral building block, providing a reliable method for introducing a specific stereocenter into a target molecule. chemimpex.com The D-configuration at its α-carbon is fixed, and this stereochemical information can be transferred through subsequent reaction steps to ensure the final product is enantiomerically pure. This is crucial in pharmaceutical development, where often only one enantiomer of a drug is biologically active, while the other may be inactive or cause adverse effects. Its use as a chiral precursor simplifies the synthesis of complex chiral compounds, which is a significant challenge in organic chemistry. chemimpex.comnih.gov
A chiral scaffold is a core molecular framework that can be modified to create new chiral catalysts or auxiliaries. nih.govmdpi.com While trans-1,2-diaminocyclohexane is a classic example of such a scaffold, the structural features of this compound make it a promising candidate for similar applications. nih.gov Its partially saturated ring system imparts a conformationally rigid structure. This rigidity is a desirable trait for a chiral ligand in an asymmetric catalyst, as it helps create a well-defined chiral environment around a metal center. This, in turn, allows for high stereoselectivity in catalytic transformations. By chemically modifying the dihydro-phenylglycine framework, it is possible to design novel ligands and auxiliaries tailored for specific asymmetric reactions, potentially offering new solutions for controlling stereochemistry in synthesis. nih.gov
Utility in Peptide and Peptidomimetic Chemistry
The unique structure of this compound lends itself to the synthesis of modified peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties such as increased stability and bioavailability. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin support. bachem.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established SPPS methodology. chempep.comdu.ac.in In this approach, the N-terminus of the growing peptide chain is temporarily protected by a Boc group, which is stable to the coupling conditions but can be cleanly removed with a moderately strong acid, such as trifluoroacetic acid (TFA). chempep.comdu.ac.in
This compound is well-suited for this process. It is used in the same manner as other Boc-protected amino acids:
The resin-bound peptide is deprotected with TFA to reveal a free N-terminal amine.
this compound is then activated and coupled to the amine, extending the peptide chain.
Excess reagents are washed away, and the cycle of deprotection and coupling is repeated until the desired sequence is complete. bachem.com
The use of this non-proteinogenic amino acid is therefore fully compatible with standard Boc-SPPS protocols.
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or for specific peptide sequences. In this method, protected amino acids are coupled in an organic solvent, and the product is isolated and purified after each step. The synthesis of a tetrapeptide containing dehydro-residues has been successfully achieved using a Boc-protected amino acid in a solution-phase approach. nih.gov
This compound can be readily used in these protocols. Typically, its carboxylic acid group is activated using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of a peptide bond with the free amine of another amino acid or peptide fragment dissolved in the reaction medium. youtube.com After the coupling reaction, the newly formed peptide is purified before the Boc group is removed to allow for the next coupling step.
Table 1: Comparison of Peptide Synthesis Protocols.A major goal in peptidomimetic chemistry is to design peptides with predictable three-dimensional structures to enhance biological activity or stability. chemimpex.comnih.gov The inclusion of conformationally constrained, non-proteinogenic amino acids is a powerful strategy to achieve this.
Table 2: List of Mentioned Compounds.Bioconjugation Strategies Employing this compound Derivatives
The site-specific modification of proteins and other biomolecules is a powerful tool in chemical biology and drug development. Non-natural amino acids (nnAAs) with bio-orthogonal reactive handles are instrumental in achieving precise control over the location and stoichiometry of conjugation. nih.gov The diene moiety inherent in the 2,5-dihydro-D-phenylglycine core presents a compelling functional group for such applications, primarily through its participation in Diels-Alder reactions.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient and selective bond-forming reaction that can proceed under mild, biocompatible conditions. This makes it an attractive strategy for bioconjugation. While specific examples detailing the direct use of this compound in bioconjugation are emerging, the principle has been demonstrated with other diene-containing amino acids. For instance, a cyclopentadiene (B3395910) derivative of lysine (B10760008) (CpHK) has been genetically incorporated into antibodies. nih.gov This engineered antibody can then be selectively conjugated with maleimide-functionalized molecules, such as drugs, in a single step. nih.govuniversityofcalifornia.edu The reaction is rapid and proceeds with high conversion at room temperature without the need for additional reagents or catalysts. universityofcalifornia.edu
This strategy offers significant advantages over traditional bioconjugation methods that target native amino acids like lysine or cysteine, which often lead to heterogeneous products. The use of a diene-containing nnAA allows for the precise installation of a unique reactive handle, enabling the synthesis of well-defined antibody-drug conjugates (ADCs) and other protein conjugates. nih.gov The stability of the resulting linkage is also a key consideration. The carbon-carbon bonds formed in a Diels-Alder cycloaddition are generally more stable in serum compared to the thiol-maleimide linkage commonly used in first-generation ADCs. universityofcalifornia.edu
The conceptual framework established with CpHK can be directly extended to this compound derivatives. After incorporation into a protein, the 2,5-dihydrophenyl ring would serve as the diene component, ready to react with a range of dienophiles. This opens up possibilities for conjugating various payloads, including:
Small molecule drugs: For the creation of next-generation ADCs with improved homogeneity and stability.
Imaging agents: For in vivo tracking and diagnostic applications.
Polyethylene glycol (PEG) chains: To enhance the pharmacokinetic properties of therapeutic proteins.
Other proteins or oligonucleotides: To construct complex biomolecular assemblies. nih.gov
Below is a table summarizing potential dienophiles for bioconjugation with a diene-containing amino acid like a this compound derivative:
| Dienophile Class | Example | Application in Bioconjugation |
| Maleimides | N-Ethylmaleimide | Drug conjugation, fluorescent labeling |
| Acrylates | Methyl acrylate | Polymer attachment |
| Quinones | Benzoquinone | Crosslinking, surface immobilization |
| Fumarates | Diethyl fumarate | Stable linker formation |
The development of bioconjugation methods utilizing diene-containing non-natural amino acids represents a significant advancement in the field, and this compound stands as a promising candidate for the implementation of these powerful strategies.
Precursor for Nitrogen Heterocycles and Ring Systems
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. rsc.org Amino acids, as chiral building blocks, are valuable starting materials for the enantioselective synthesis of these complex molecules. This compound, as a non-proteinogenic amino acid derivative, offers a unique entry point into novel heterocyclic systems due to the reactive diene embedded in its structure.
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the construction of six-membered rings. masterorganicchemistry.com The 2,5-dihydrophenyl moiety of this compound can act as the diene component in cycloaddition reactions with a wide variety of dienophiles. By choosing a dienophile that contains one or more nitrogen atoms, this strategy can be employed to construct a diverse array of nitrogen heterocycles.
A key application is the aza-Diels-Alder reaction, where the dienophile is an imine or a related C=N containing compound. The reaction of a this compound derivative with an imine could lead to the formation of tetrahydropyridine (B1245486) or dihydropyridine (B1217469) derivatives, which are precursors to piperidines and pyridines, respectively. These are core structures in many biologically active compounds. The regioselectivity and stereoselectivity of such cycloadditions can often be controlled by the choice of catalysts and reaction conditions. anu.edu.au
Furthermore, cycloaddition with other nitrogen-containing dienophiles can expand the scope of accessible heterocycles. For example:
Nitroso compounds (R-N=O): Reaction with a nitroso dienophile would yield oxazine (B8389632) derivatives, which are six-membered heterocycles containing both nitrogen and oxygen.
Azo compounds (R-N=N-R'): This would lead to the formation of tetrahydropyridazine derivatives. Pyridazine scaffolds are of interest in medicinal chemistry and optoelectronics. mdpi.com
Nitrogen-substituted alkenes: Dienophiles such as nitroalkenes or enamines can be used to introduce nitrogen functionality into the newly formed ring.
The general scheme for the synthesis of nitrogen heterocycles from a this compound derivative via a Diels-Alder reaction is depicted below:
The resulting bicyclic adducts can then be further elaborated. For instance, the Boc protecting group can be removed to reveal a free amine, which can participate in subsequent cyclization or derivatization reactions. The carboxylic acid functionality provides another handle for chemical modification. The double bond within the newly formed ring can also be functionalized, for example, through hydrogenation, epoxidation, or dihydroxylation, to introduce additional stereocenters and complexity.
The table below outlines potential nitrogen-containing dienophiles and the resulting heterocyclic cores that could be synthesized from a this compound derivative.
| Dienophile (Y=Z) | Resulting Heterocyclic Core | Potential Applications |
| Imine (R-N=CH-R') | Tetrahydropyridine | Precursor to piperidines, alkaloids |
| Azo compound (R-N=N-R') | Tetrahydropyridazine | Medicinal chemistry, materials science |
| Nitroso compound (R-N=O) | Oxazine | Bioactive compounds |
| Nitroalkene (R-CH=CH-NO2) | Nitrobicycloalkene | Synthetic intermediate |
Spectroscopic and Computational Investigations of Boc 2,5 Dihydro D Phenylglycine
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of molecules like Boc-2,5-dihydro-D-phenylglycine, providing insights into its connectivity, molecular weight, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure and conformation of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the molecule.
In a typical ¹H NMR spectrum, the nine chemically equivalent protons of the tert-butoxycarbonyl (Boc) protecting group produce a characteristic singlet peak at approximately 1.4 ppm. The protons of the dihydro-phenylglycine core, including the methine proton alpha to the carbonyl group and the olefinic and methylene (B1212753) protons of the dihydrophenyl ring, would appear in distinct regions of the spectrum. For instance, the aromatic protons in the closely related Boc-D-phenylglycine are found in the 7.10-7.31 ppm range. researchgate.net
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to confirm the connectivity between protons and their directly attached carbons. These techniques are crucial for definitively assembling the molecular structure by tracing the spin-spin coupling networks.
Furthermore, NMR is a powerful tool for conformational analysis. The bulky Boc group can lead to restricted rotation around the N-C(O) amide bond, resulting in the presence of different conformers (rotamers) in solution at room temperature. This dynamic behavior can be observed as peak broadening or the appearance of duplicate signals in the NMR spectrum.
For configurational analysis, NMR can be used to determine the absolute configuration of the chiral center. A common method involves derivatizing the amine with a chiral agent, such as (R)- and (S)-Boc-phenylglycine, and comparing the ¹H NMR spectra of the resulting diastereomers. researchgate.net The differences in chemical shifts (Δδ) for protons near the chiral center can be used to assign the absolute configuration based on established models. researchgate.net
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound.
| Group | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Boc Group | -C(CH₃)₃ | ~1.4 (singlet, 9H) | ~28.2 |
| Boc Group | -C(CH₃)₃ | - | ~80.1 |
| Boc Group | -C=O | - | ~155.0 |
| Dihydro-phenylglycine | α-CH | Variable | ~57-59 |
| Dihydro-phenylglycine | Olefinic CH | ~5.5-6.5 | ~125-135 |
| Dihydro-phenylglycine | Methylene CH₂ | ~2.5-3.0 | ~25-35 |
| Dihydro-phenylglycine | Carboxyl C=O | - | ~171-173 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can validate the elemental composition of the molecule by providing a highly accurate mass measurement, typically within ±5 ppm. The molecular formula of this compound is C₁₃H₁₉NO₄, corresponding to a molecular weight of approximately 253.29 g/mol .
Under electrospray ionization (ESI) conditions, the molecule is typically observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments are then performed on these precursor ions to induce fragmentation and generate a characteristic pattern that serves as a structural fingerprint.
The fragmentation of Boc-protected amino acids is well-characterized. nih.gov A primary and highly characteristic fragmentation pathway involves the loss of the Boc group. This occurs through two main routes:
Loss of isobutylene (B52900) (C₄H₈), resulting in a fragment ion with a mass difference of 56 Da. nih.govreddit.com
Subsequent loss of carbon dioxide (CO₂) from the remaining carbamic acid moiety, corresponding to a mass difference of 44 Da. nih.gov
Other common fragmentations for amino acids include the loss of water (H₂O, 18 Da) and the loss of the entire carboxyl group as formic acid (HCOOH, 46 Da). nih.govuni-muenster.de The analysis of these neutral losses and the resulting fragment ions allows for the confirmation of both the Boc protecting group and the amino acid core structure.
Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Precursor Ion [M+H]⁺ = 254.13 m/z).
| Fragment Ion | Neutral Loss | Mass of Neutral Loss (Da) | Predicted Fragment m/z | Description |
| [M+H - C₄H₈]⁺ | C₄H₈ | 56.11 | 198.02 | Loss of isobutylene from the Boc group. |
| [M+H - C₅H₈O₂]⁺ | C₅H₈O₂ | 100.12 | 154.01 | Loss of the entire Boc group. |
| [M+H - H₂O]⁺ | H₂O | 18.02 | 236.11 | Loss of water from the carboxylic acid. |
| [M+H - HCOOH]⁺ | HCOOH | 46.03 | 208.10 | Loss of formic acid from the carboxyl group. |
| [M+H - C₄H₈ - CO₂]⁺ | C₅H₁₀O₂ | 102.13 | 152.00 | Combined loss of isobutylene and carbon dioxide. |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Characterization
The presence of a stereocenter at the α-carbon makes this compound a chiral molecule. Optical rotation and Circular Dichroism (CD) spectroscopy are key techniques for its chiral characterization.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing detailed information about the stereochemical environment. While often used to determine the secondary structure of larger peptides and proteins, CD is also a sensitive probe of the conformation and configuration of single amino acid derivatives. nih.gov The aromatic and carbonyl chromophores within this compound will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of atoms around the chromophores and can be used to confirm the absolute configuration of the chiral center. Any changes in the molecule's conformation due to solvent or temperature would also be reflected in the CD spectrum. nih.gov
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods provide a powerful complement to experimental studies, offering atomic-level insights into the properties of this compound.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations can be employed to determine the lowest energy conformations by optimizing the geometry and calculating the relative energies of different rotamers, such as those arising from rotation around the amide bond. scirp.org
DFT studies can accurately predict the rotational energy barrier between conformers, which can be correlated with experimental data from dynamic NMR studies. nih.gov Furthermore, calculations of the distribution of electron density can identify the most electron-rich and electron-poor sites in the molecule, providing insights into its reactivity.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. acs.org A smaller gap suggests higher reactivity. These calculations can help predict how this compound will behave in chemical reactions, such as peptide coupling, by identifying the sites most susceptible to nucleophilic or electrophilic attack.
Interactive Table 3: Examples of Parameters Obtainable from DFT Calculations for this compound.
| Parameter | Description | Significance |
| Optimized Geometry | Lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. |
| Relative Conformer Energies (ΔE) | Energy difference between various stable conformers. | Indicates the population of each conformer at equilibrium. |
| Rotational Energy Barrier (ΔG‡) | Energy required to rotate around a specific bond (e.g., amide bond). | Relates to the rate of interconversion between conformers; can be compared with NMR data. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |
| Electrostatic Potential Map | Visualization of charge distribution on the molecular surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions. |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques used to study the conformational landscape and dynamic behavior of molecules. nih.gov MM methods use classical force fields (like AMBER, CHARMM, or GROMOS) to calculate the potential energy of a system of atoms, allowing for the rapid energy minimization of large numbers of conformations. ntu.edu.sg
MD simulations build upon this by solving Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals the molecule's dynamic behavior. mdpi.com For this compound, MD simulations can be used to:
Explore Conformational Space: MD can sample a wide range of conformations, identifying the most populated and energetically favorable structures in different environments (e.g., in a vacuum or in explicit solvent). researchgate.net
Analyze Flexibility: The simulations can quantify the flexibility of different parts of the molecule, such as the dihydrophenyl ring and the rotation around various single bonds.
Simulate Solvent Effects: By including solvent molecules (like water) in the simulation box, MD can provide a realistic picture of how the solvent influences the conformation and dynamics of the molecule. scirp.org
Analysis of the MD trajectory can yield valuable data on structural parameters like root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the time evolution of specific dihedral angles to monitor conformational changes. These simulations provide a dynamic picture that complements the static information from DFT and experimental structures.
Interactive Table 4: Key Parameters Analyzed from Molecular Dynamics (MD) Simulations of this compound.
| Parameter | Description | Information Gained |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures over time. | Indicates the stability of the simulation and whether the molecule has reached a stable conformational state. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position during the simulation. | Identifies the most flexible and rigid regions of the molecule. |
| Dihedral Angle Analysis | Tracking the value of specific dihedral angles (e.g., of the peptide backbone or side chain) over time. | Reveals conformational transitions and preferred rotational states. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Provides insights into the overall shape and folding/unfolding dynamics. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Quantifies the exposure of different parts of the molecule to the solvent. |
| Hydrogen Bond Analysis | Identifies the formation and breaking of intramolecular and intermolecular hydrogen bonds. | Reveals key interactions that stabilize specific conformations. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This powerful tool is instrumental in modern drug discovery, enabling the rational design of more potent and selective analogs. However, a comprehensive review of the scientific literature reveals a notable absence of published QSAR studies specifically focused on derivatives of this compound.
This lack of specific QSAR models for this compound derivatives indicates a significant and unexplored area for future research. While the parent compound is recognized for its utility in peptide synthesis and as a chiral building block, the systematic exploration of its derivatives' therapeutic potential through computational modeling has yet to be documented. chemimpex.com
The general principles of QSAR involve the calculation of molecular descriptors for a set of molecules with known biological activities. These descriptors, which can be electronic, steric, or hydrophobic in nature, are then used to build a predictive model. For a hypothetical QSAR study on this compound derivatives, one would first need to synthesize a library of analogs with variations at different positions of the molecule. For instance, modifications could be made to the phenyl ring, the dihydro-moiety, or by replacing the Boc-protecting group with other substituents.
Following synthesis, these derivatives would need to be tested in relevant biological assays to determine a quantitative measure of their activity, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). With this data, a QSAR model could be developed.
Although no specific data exists for this compound, the broader field of medicinal chemistry has seen the successful application of QSAR to other classes of compounds containing similar structural motifs, such as dihydropyridines and dihydrofurans. nih.govnih.govnih.gov These studies have demonstrated the utility of QSAR in identifying key structural features that govern biological activity. nih.govnih.govnih.gov
The development of QSAR models for this compound derivatives would be a valuable endeavor. It would not only provide insights into the structure-activity relationships governing their biological effects but also guide the synthesis of novel compounds with enhanced therapeutic properties. This would represent a significant step forward in unlocking the full potential of this versatile chemical scaffold.
Future Directions and Emerging Research Areas in Boc 2,5 Dihydro D Phenylglycine Chemistry
Development of Sustainable and Environmentally Benign Synthetic Pathways
The chemical synthesis of peptides and their constituent amino acid derivatives has traditionally been associated with significant environmental drawbacks. rsc.org Standard methods, including the protection of amino acids, often rely on large volumes of hazardous organic solvents like N,N-dimethylformamide (DMF), chlorinated hydrocarbons, and dioxane, leading to considerable chemical waste. rsc.orgadvancedchemtech.comacs.org Future research is increasingly focused on aligning the synthesis of compounds like Boc-2,5-dihydro-D-phenylglycine with the principles of green chemistry.
Emerging strategies that could be applied to this compound include:
Mechanochemistry: The use of solvent-free reaction conditions, such as grinding reactants in a ball mill, has proven effective for the N-protection of other amino acids. acs.org This high-energy milling technique can drive reactions to completion without the need for bulk solvents, drastically reducing waste. Adapting this methodology for the Boc-protection of 2,5-dihydro-D-phenylglycine represents a promising, environmentally friendly alternative to current solution-phase methods.
Greener Solvent Systems: A major push in sustainable chemistry involves replacing toxic solvents with more benign alternatives. advancedchemtech.com Research into aqueous-based Solid-Phase Peptide Synthesis (SPPS) is gaining traction. nih.govtu-darmstadt.de This involves developing new, water-soluble protecting groups that allow peptide assembly to occur in water instead of DMF. nih.govtu-darmstadt.de While a water-soluble version of the Boc group for this specific amino acid is a long-term goal, the nearer-term objective is the adoption of safer, bio-based solvents that have a lower environmental impact.
Atom Economy and Catalysis: Future synthetic routes will likely focus on catalytic approaches that improve atom economy. This includes the development of reusable catalysts for both the synthesis of the dihydro-phenylglycine core and its subsequent protection, minimizing stoichiometric reagents and byproducts.
Exploration of Novel Bioactive Conjugates and Ligands Incorporating the Dihydro-Phenylglycine Moiety
Non-proteinogenic amino acids are invaluable tools in medicinal chemistry for enhancing the properties of bioactive molecules. frontiersin.org The unique three-dimensional structure of the 2,5-dihydro-phenylglycine unit makes it a particularly attractive component for designing next-generation therapeutics and biological probes.
Future research in this domain will likely focus on several key areas:
Conformationally Constrained Peptides: Incorporating this compound into peptides imposes specific structural constraints. This can lock the peptide into a desired bioactive conformation, enhancing its binding affinity and selectivity for a biological target. It also increases resistance to proteolytic degradation, a common challenge with peptide-based drugs. nih.gov
Peptidomimetics and Small Molecule Drug Design: The dihydro-phenylglycine scaffold can serve as a template for designing small molecules that mimic the structure of peptide loops or turns. This is a crucial strategy in drug discovery for developing orally bioavailable drugs that target protein-protein interactions.
Bioconjugation: The related compound, Boc-D-phenylglycine, is used in bioconjugation to link molecules. researchgate.net Similarly, the dihydro derivative can be used as a sophisticated linker to attach therapeutic agents or imaging probes to larger biological entities like antibodies. Its defined stereochemistry and structure can provide precise control over the spacing and orientation of the payload, potentially improving the efficacy and properties of the resulting conjugate.
Advanced Methodologies for Dynamic Kinetic Resolution and Deracemization
The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical industry. Dynamic kinetic resolution (DKR) is a powerful strategy that enables the theoretical conversion of 100% of a racemic mixture into a single, desired enantiomer. princeton.eduwikipedia.org This process combines the rapid racemization of the starting material with a highly enantioselective reaction, overcoming the 50% yield limit of classical kinetic resolution. princeton.edu
While DKR has been extensively studied for phenylglycine and its derivatives, applying these advanced methods to this compound is a key area for future research. The principles are well-established from studies on analogous compounds. For instance, a highly effective chemoenzymatic DKR process has been demonstrated for D,L-phenylglycine methyl ester. researchgate.net This system uses the enzyme Candida antarctica lipase (B570770) B (CALB) for a selective reaction on one enantiomer, while a chemical catalyst facilitates the in-situ racemization of the remaining enantiomer. researchgate.netprinceton.edu One specific study combined lipase-catalyzed ammonolysis with pyridoxal-catalyzed racemization to convert a racemic ester into D-phenylglycine amide with 88% enantiomeric excess at 85% conversion. researchgate.net Another approach, crystallization-induced DKR, has yielded phenylglycine amide with over 99% enantiomeric excess and yields exceeding 80-90%. researchgate.netsioc-journal.cn
These successful methodologies provide a clear roadmap for developing similar processes for this compound. Future work will involve adapting these chemoenzymatic or crystallization-driven systems to accommodate the steric and electronic differences of the dihydro-phenylglycine core, with the goal of producing this valuable building block with near-perfect enantiopurity and maximum efficiency.
Table 1: Examples of Dynamic Kinetic Resolution Applied to Phenylglycine Derivatives
| Starting Material | Resolution Method | Racemization Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| D,L-Phenylglycine methyl ester | Lipase-catalyzed ammonolysis | Pyridoxal | D-Phenylglycine amide | 85% | 88% | researchgate.net |
| D,L-Phenylglycine amide | Crystallization with resolving agent | Substituted salicylaldehyde | D-Phenylglycine amide | >82% | >99% | researchgate.netsioc-journal.cn |
Interdisciplinary Applications in Advanced Materials Science and Nanotechnology
While the primary focus for this compound has been in medicinal chemistry, its unique structural features present untapped opportunities in materials science and nanotechnology. The incorporation of chiral, conformationally defined building blocks into macromolecules can impart novel functions and properties.
Emerging research directions include:
Chiral Polymers and Functional Materials: Integrating this compound into polymer backbones could lead to the creation of new chiral materials. The rigid, non-aromatic ring structure can influence chain folding and packing, potentially creating polymers with unique optical properties, selective permeability, or utility in chiral separation and catalysis.
Self-Assembling Peptides and Nanostructures: Short peptides containing this residue could be designed to self-assemble into well-defined nanostructures such as nanotubes, nanofibers, or hydrogels. The specific geometry of the dihydro-phenylglycine unit would direct the assembly process, offering a route to novel biomaterials for tissue engineering, drug delivery, or nanoscale electronics.
Functionalized Nanoparticles and Surfaces: The amino acid can serve as a biocompatible and chiral linker to anchor molecules onto the surface of nanoparticles or other substrates. This could be used to develop new chiral stationary phases for chromatography, create biosensors with enhanced selectivity, or functionalize quantum dots for chiral recognition applications.
Integration with High-Throughput Synthesis and Screening Platforms
The discovery of new drugs and bioactive compounds increasingly relies on the rapid synthesis and evaluation of large numbers of molecules. acs.orgnih.gov Non-proteinogenic amino acids like this compound are crucial for expanding the chemical diversity of compound libraries beyond what is accessible with natural amino acids alone. frontiersin.orgnih.gov
Future progress will be driven by the seamless integration of this building block with automated platforms:
Combinatorial Library Synthesis: Solid-Phase Peptide Synthesis (SPPS) is inherently suited for automation and the combinatorial synthesis of vast peptide libraries. rsc.org this compound can be utilized as a key building block in automated synthesizers to generate thousands of unique peptides, where its structural influence is systematically explored at different positions within a peptide sequence. nih.gov
High-Throughput Screening (HTS): Once synthesized, these libraries can be subjected to HTS assays to rapidly identify "hits"—compounds that exhibit a desired biological activity. nih.gov For example, a library of peptides containing the dihydro-phenylglycine moiety could be screened for inhibitors of a specific enzyme or for compounds that disrupt a disease-relevant protein-protein interaction.
Novel Screening and Detection Methods: The development of innovative screening techniques is crucial for analyzing non-proteinogenic amino acids and their products. acs.org Future platforms may involve cell-free protein synthesis systems or engineered biosensors that can detect the presence or activity of molecules containing this specific residue, enabling faster and more targeted screening workflows. acs.orgacs.org
Compound Reference Table
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym(s) | Role/Context |
|---|---|---|
| This compound | N-Boc-2,5-dihydro-D-phenylglycine | Primary subject of the article |
| N-Boc-D-phenylglycine | Boc-D-Phg-OH | Aromatic analog of the primary subject |
| 2,5-dihydro-D-phenylglycine | - | The unprotected amino acid core |
| D-Phenylglycine | - | The fully aromatic, unprotected amino acid |
| D,L-Phenylglycine methyl ester | - | Racemic starting material in DKR example |
| D-Phenylglycine amide | - | Product of DKR example |
| Di-tert-butyl dicarbonate (B1257347) | Boc anhydride | Reagent for Boc-protection |
| N,N-Dimethylformamide | DMF | Common solvent in peptide synthesis |
| Candida antarctica lipase B | CALB, Novozym 435 | Enzyme catalyst in DKR |
| Pyridoxal | - | Racemization catalyst in DKR |
| Salicylaldehyde | - | Class of racemization catalysts in DKR |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Boc-2,5-dihydro-D-phenylglycine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or enzymatic resolution. For Boc-protected derivatives, a chiral auxiliary (e.g., Evans oxazolidinones) can be employed to ensure enantiomeric purity. Post-synthesis, purity should be verified via chiral HPLC (using columns like Chiralpak AD-H) and polarimetry . Reaction conditions (temperature, catalyst loading) must be optimized to minimize racemization, as slight deviations can lead to significant enantiomeric excess (ee) loss.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze H and spectra for Boc-group signals (tert-butyl at δ ~1.4 ppm) and dihydro-phenylglycine backbone (aromatic protons in the 6.5–7.5 ppm range). 2D NMR (COSY, HSQC) confirms connectivity.
- IR : Confirm Boc protection via carbonyl stretches (~1680–1720 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm).
- X-ray Crystallography : For absolute configuration confirmation .
Q. What experimental protocols ensure the stability of this compound during storage and handling?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the Boc group. Conduct accelerated stability studies under varying pH (3–9) and temperature (4–40°C) to identify degradation pathways (e.g., LC-MS for byproduct analysis). Use desiccants to mitigate moisture-induced decomposition .
Advanced Research Questions
Q. How can researchers optimize enantioselective catalytic systems for this compound synthesis?
- Methodological Answer : Screen transition-metal catalysts (e.g., Ru-BINAP complexes) under hydrogen pressure (10–50 bar). Use Design of Experiments (DoE) to evaluate factors like solvent polarity (THF vs. MeOH), substrate-to-catalyst ratio, and reaction time. Monitor ee via chiral HPLC and compare with DFT calculations to rationalize stereochemical outcomes .
Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying pH conditions?
- Methodological Answer :
- Cross-Validation : Use orthogonal techniques (e.g., NMR, LC-MS) to identify degradation products.
- Kinetic Analysis : Plot degradation rates (k) vs. pH to determine pH-dependent stability profiles.
- Computational Modeling : Apply molecular dynamics simulations to predict hydrolysis susceptibility at specific pH levels .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer :
- Docking Studies : Model interactions between this compound and coupling agents (e.g., EDC/NHS) to identify reactive sites.
- DFT Calculations : Calculate activation energies for carbodiimide-mediated amide bond formation.
- Experimental Correlation : Compare predicted reaction outcomes (yield, byproducts) with actual HPLC/MS data .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing contradictory results in this compound bioactivity assays?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., buffer composition, cell line variability). Use Bland-Altman plots to assess inter-lab reproducibility. Validate findings via independent techniques (e.g., SPR vs. ELISA) .
Q. How should researchers design experiments to evaluate the role of this compound in chiral peptide synthesis?
- Methodological Answer :
- Stepwise Coupling : Incorporate the compound into model peptides (e.g., tripeptides) via solid-phase synthesis.
- Chiral Integrity Monitoring : Use Marfey’s reagent to derivatize hydrolyzed peptides and assess ee via HPLC.
- Structural Dynamics : Analyze peptide conformation via circular dichroism (CD) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
